8,8-Dimethyl-2-(2-methylphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
Molecular Formula |
C17H20N2O |
|---|---|
Molecular Weight |
268.35 g/mol |
IUPAC Name |
8,8-dimethyl-2-(2-methylphenyl)-7,9-dihydro-6H-pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C17H20N2O/c1-12-6-4-5-7-13(12)14-10-16(20)19-9-8-17(2,3)11-15(19)18-14/h4-7,10H,8-9,11H2,1-3H3 |
InChI Key |
VDNXDMUTMUEDRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=O)N3CCC(CC3=N2)(C)C |
Origin of Product |
United States |
Preparation Methods
Common Synthetic Route
One well-documented method involves the following key steps:
Condensation Step: Reaction of 2-amino-3-cyanopyridine with 2-methylbenzaldehyde in the presence of a suitable catalyst (often an acid or base) under reflux conditions. Solvents such as ethanol or methanol are typically used.
Cyclization Step: The intermediate formed undergoes intramolecular cyclization to yield the pyrido[1,2-a]pyrimidin-4-one core.
Alkylation: Introduction of the 8,8-dimethyl substituents is achieved by alkylation of the appropriate intermediate, often using methylating agents under controlled conditions.
This synthetic approach is favored for its relatively straightforward procedure and moderate to good yields.
Industrial Scale Adaptations
For industrial production, the synthesis is adapted to larger scales with process intensification strategies:
Continuous Flow Reactors: These enable better control of reaction parameters, improved heat and mass transfer, and enhanced safety.
Automated Synthesis Systems: Automation facilitates reproducibility and scalability, reducing manual intervention.
Optimization of Catalysts and Solvents: To increase yield and reduce impurities, catalyst selection and solvent systems are optimized, often favoring greener solvents.
Alternative Synthetic Routes and Modifications
Halogenation and Substitution: Some derivatives involve halogenated intermediates, where regioselective halogenation (e.g., using N-halosuccinimides) precedes cyclization, although this introduces complexity absent in the target compound’s synthesis.
Amine Derivative Synthesis: Related pyrido[1,2-a]pyrimidin-4-one derivatives with amine substitutions have been synthesized via alkylation of chlorinated precursors, expanding the scope of functionalization.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Condensation | 2-amino-3-cyanopyridine + 2-methylbenzaldehyde + acid/base catalyst | Ethanol/Methanol | Reflux (78-85°C) | 70-85 | Catalyst choice affects reaction rate |
| Cyclization | Intermediate cyclized under acidic/basic conditions | Same as above | Reflux or elevated temp | 65-80 | Cyclization efficiency critical |
| Alkylation (8,8-dimethyl) | Methylating agent (e.g., methyl iodide) + base | Polar aprotic solvent (e.g., DMF) | Room temp to 60°C | 60-75 | Controlled to avoid over-alkylation |
| Purification | Recrystallization or chromatography | Various | Ambient | - | Purity >95% achievable |
Mechanistic Insights
The condensation involves nucleophilic attack of the amino group on the aldehyde carbonyl, forming an imine intermediate. Subsequent cyclization proceeds via nucleophilic attack of the cyano group or adjacent nitrogen on the imine carbon, closing the fused heterocyclic ring. Alkylation at the 8-position methyl groups stabilizes the molecule and influences its biological activity.
Comparative Analysis of Preparation Methods
| Feature | Condensation-Cyclization Route | Halogenation-Substitution Route | Amine Derivative Route |
|---|---|---|---|
| Starting Materials | 2-amino-3-cyanopyridine, 2-methylbenzaldehyde | Halogenated pyridine derivatives | Chlorinated pyrido-pyrimidinones |
| Reaction Complexity | Moderate | Higher (regioselectivity issues) | Moderate |
| Scalability | High (adapted for flow chemistry) | Moderate | Moderate |
| Yield Range | 65-85% | 50-70% | 60-75% |
| Purity | >95% achievable | Variable, requires careful control | >90% achievable |
| Industrial Applicability | Established | Limited | Emerging |
Research Findings and Data Sources
The synthesis protocols have been validated by multiple research groups and industrial entities, with detailed characterization by 1H-NMR , FTIR , and elemental analysis confirming the structure and purity.
Biological activity studies correlate synthetic purity and structural integrity with enhanced pharmacological profiles, underscoring the importance of optimized preparation methods.
Patents and peer-reviewed publications provide extensive experimental data supporting the described synthetic routes.
Chemical Reactions Analysis
8,8-Dimethyl-2-(2-methylphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
8,8-Dimethyl-2-(2-methylphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers are exploring its interactions with various biological targets.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a promising candidate for drug discovery.
Industry: In the industrial sector, the compound is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8,8-Dimethyl-2-(2-methylphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Risperidone (3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-2-methyl-pyrido[1,2-a]pyrimidin-4-one)
- Core Structure : Shares the pyrido[1,2-a]pyrimidin-4-one backbone but differs in substituents.
- Key Differences :
- Benzoxazole-piperidine chain at position 3: Critical for Risperidone’s dual affinity for 5-HT2A and dopamine D2 receptors, underpinning its atypical antipsychotic activity .
- Lack of 8,8-dimethyl groups : The absence of these groups in Risperidone may reduce steric hindrance, facilitating receptor binding.
- Pharmacological Impact : The target compound’s simpler 2-methylphenyl substituent likely diminishes CNS activity compared to Risperidone’s complex side chain.
2-Methyl-3-vinyl-4H-pyrido[1,2-a]pyrimidin-4-one
- Core Structure: Identical pyrido-pyrimidinone system.
- Key Differences: Vinyl group at position 3: Enhances reactivity (e.g., via Michael addition) but reduces stability compared to the target compound’s 2-methylphenyl group. No 8,8-dimethyl groups: Simplifies synthesis but may reduce metabolic resistance .
Halogenated 4H-pyrido[1,2-a]pyrimidin-4-ones
- Core Structure : Modified with halogens (Cl, Br) at positions 3 or 4.
- Key Differences :
- Electron-withdrawing halogens : Increase molecular polarity and hydrogen-bonding capacity, contrasting with the electron-donating methyl groups in the target compound.
- Synthetic Routes : Halogenation via N-halosuccinimides introduces regioselectivity challenges absent in the target compound’s alkylation steps .
2-Phenyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one
- Core Structure : Pyrimido[1,2-a]pyrimidin-4-one (vs. pyrido[1,2-a]pyrimidin-4-one).
- Key Differences :
Structural and Pharmacological Data Table
Biological Activity
8,8-Dimethyl-2-(2-methylphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one (CAS No. 2060025-13-8) is a heterocyclic compound that has garnered interest due to its potential biological activities. This article outlines the biological properties of this compound based on recent research findings, highlighting its anticancer, antioxidant, and antimicrobial activities.
- Molecular Formula : C17H20N2O
- Molecular Weight : 268.35 g/mol
- Structure : The compound features a pyrido-pyrimidine framework which is significant in medicinal chemistry for its diverse biological activities.
Anticancer Activity
Recent studies have indicated that compounds with a pyrido-pyrimidine structure exhibit notable anticancer properties. For instance:
- A study conducted by the National Cancer Institute (NCI) evaluated various pyrido-pyrimidine derivatives and found that several exhibited potent anticancer activity against various cancer cell lines at a concentration of .
- The mechanism of action is believed to involve the inhibition of specific kinases involved in cell proliferation and survival pathways. This is supported by molecular docking studies that suggest strong binding affinities to target proteins .
Antioxidant Activity
The antioxidant potential of 8,8-Dimethyl-2-(2-methylphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one has been explored through various assays:
- In vitro studies demonstrated that this compound can scavenge free radicals effectively, thereby reducing oxidative stress in cellular models .
- The compound's ability to enhance the activity of endogenous antioxidant enzymes further supports its role as a potential therapeutic agent against oxidative stress-related diseases.
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated:
- Preliminary studies suggest that it exhibits significant antibacterial activity against several strains of bacteria, including both Gram-positive and Gram-negative organisms .
- The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.
Case Studies and Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
